molecular formula C8H6O5 B105139 4-Hydroxyphthalic acid CAS No. 610-35-5

4-Hydroxyphthalic acid

Cat. No. B105139
CAS RN: 610-35-5
M. Wt: 182.13 g/mol
InChI Key: MWRVRCAFWBBXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyphthalic acid is a chemical compound that serves as a precursor or an intermediate in the synthesis of various polymeric materials. It is characterized by the presence of both hydroxyl and carboxylic acid functional groups attached to a benzene ring, which allows it to participate in a range of chemical reactions, particularly those relevant to polymer chemistry.

Synthesis Analysis

The synthesis of derivatives of 4-hydroxyphthalic acid has been explored in several studies. For instance, N-(4-Carboxyphenyl)-4-acetoxyphthalimide, a derivative, was prepared from 4-hydroxyphthalic acid and used to produce poly(ester imides) through polycondensation under various reaction conditions . The purity of the monomer was found to be crucial for the formation of whisker-like crystals . Another study synthesized 4-hydroxyisophthalic acid from p-methoxybenzoic acid and paraformaldehyde through the Blanc chloromethylation reaction, followed by oxidation and demethylation, achieving an overall yield of about 78% .

Molecular Structure Analysis

The molecular structure of 4-hydroxyphthalic acid derivatives has been analyzed using various techniques. Wide-angle X-ray scattering (WAXS) patterns revealed that the whiskers obtained from the polycondensation possess an orthorhombic crystal lattice with a high degree of crystallinity . Single-crystal X-ray crystallography was used to characterize coordination polymers synthesized from a derivative of 4-hydroxyphthalic acid, showing diverse structural features due to the versatile coordination modes of the ligand .

Chemical Reactions Analysis

4-Hydroxyphthalic acid and its derivatives undergo a variety of chemical reactions. The polycondensation reactions lead to the formation of polymers with different properties depending on the reaction conditions and the monomers used . The hydroxylation of isophthalic acid under hydrothermal conditions has also been reported, which resulted in the in situ synthesis of hydroxylated derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from 4-hydroxyphthalic acid have been extensively studied. Differential scanning calorimetry (DSC) measurements indicated reversible first-order phase transitions for copoly(ester imide)s synthesized from 4-hydroxyphthalic acid derivatives . The thermal behavior of these polymers, including phase transitions and degradation temperatures, has been characterized . The crystal structures of these materials are supported by various intermolecular interactions, such as hydrogen bonding and π-π stacking .

Scientific Research Applications

Pharmacological Properties

4-Hydroxyphthalic acid (4-HIA), a by-product in the manufacture of salicylic acid, has been explored for its pharmacological properties. Studies have shown that 4-HIA exhibits analgesic and antipyretic activities. These findings were initially based on its structural similarity to salicylic acid, leading to research that confirmed these pharmacological effects (Chesher et al., 1955). Further pharmacological examination of 4-HIA revealed it possesses potent antipyretic and mild analgesic properties, which were compared to another related compound, 2-hydroxyisophthalic acid (Collier & Chesher, 1956).

Materials Science and Engineering

In materials science, 4-HIA has been utilized in the fabrication of polymers. For example, it has been used in the synthesis of poly(ester imides), where its whisker-like crystals were characterized for various properties, indicating potential applications in advanced materials (Kricheldorf et al., 1993).

Nanotechnology and Neuroprotection

4-HIA has also found applications in the field of nanotechnology and neuroprotection. A study encapsulated 4-HIA using polylactide-co-glycolide (PLGA) to enhance its solubility and bioavailability. The resulting nanoparticles showed antioxidant and neuroprotective potential, suggesting its use in managing oxidative stress-related neurodegenerative diseases (Ravikiran et al., 2021).

Antioxidant Properties

The antioxidant properties of 4-HIA have been examined, particularly its potential in scavenging free radicals and exhibiting cytoprotective activities. Research on 4-HIA isolated from Decalepis hamiltonii roots highlighted its capability in scavenging various physiologically relevant free radicals and demonstrated its potential health implications due to its cytoprotective activity (Srivastava, Rao, & Shivanandappa, 2012).

Future Directions

Research has shown that 4-Hydroxyphthalic acid can be used to prepare nonmigrating highly plasticized PVC . This approach increases the interaction between phthalate and PVC to suppress its migration, not simply to enlarge its molecular size (or molecular weight) . This methodology is highly versatile for producing the desired non-leaching PVC with a permanent plasticizer effect .

properties

IUPAC Name

4-hydroxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRVRCAFWBBXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060585
Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphthalic acid

CAS RN

610-35-5
Record name 4-Hydroxyphthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyphthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a stainless steel beaker with a steel stirrer a mixture of 300 g KOH (5.36 mole), 150 g NaOH (3.75 mole), 120 g of a 50% aqueous solution of 4-sulfophthalic acid (~0.25 mol) was heated for 4 hr on an oil bath. It was then cooled such that it remained molten and poured into 600 ml ice + water. With cooling it was neutralized to pH 9.0 without noting any precipitate of m-hydroxybenzoic acid by-product. It was then acidified, evaporated to dryness in a rotary evaporator and extracted in a Soxhlet to separate the soluble product from the insoluble inorganics. Crude yield 26 g (59%, M.P. 175°-180° C. Recrystallized from ~2 vol boiling water. Yield 19.5 g (44%), M.P. 201°-3° C.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydroxide (251.9 g, 6.30 mol) was added in portions to 4-sulphophthalic acid (50% in water, 258.4 g, 0.525 mol) in a steel vessel accompanied by stirring. After the addition of approx. one third NaOH the increasingly more viscous mixture was heated to 180° C. Once the addition had ended the mixture was stirred for a further 2 h at 200° C. During cooling, the residue was dissolved in water (1000 ml). Conc. hydrochloric acid (620 ml, pH=1) was added accompanied by ice cooling. The solution was extracted with ethyl acetate (5×400 ml). The combined organic phases were dried over Na2SO4, filtered and concentrated on the rotary evaporator. The slightly yellow solid was recrystallized from ethyl acetate. 68.64 g (0.377 mol; 72% yield) of a white solid was obtained.
Quantity
251.9 g
Type
reactant
Reaction Step One
Quantity
258.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
620 mL
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyphthalic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxyphthalic acid
Reactant of Route 3
Reactant of Route 3
4-Hydroxyphthalic acid
Reactant of Route 4
4-Hydroxyphthalic acid
Reactant of Route 5
Reactant of Route 5
4-Hydroxyphthalic acid
Reactant of Route 6
Reactant of Route 6
4-Hydroxyphthalic acid

Citations

For This Compound
226
Citations
WH Bentley, C Weizmann - Journal of the Chemical Society …, 1907 - pubs.rsc.org
… properties ascribed to 4-hydroxyphthalic acid and giving good … the properties ascribed to 4-hydroxyphthalic acid, but analysis, … in samples of crude 4-hydroxyphthalic acid obtained by …
Number of citations: 5 pubs.rsc.org
HR Kricheldorf, G Schwarz, T Adebahr… - Macromolecules, 1993 - ACS Publications
jV-(4-Carboxyphenyl)-4-acetoxyphthalimide was prepared from 4-hydroxyphthalic acid and polycondensed under various reaction conditions. Only a highly purified monomer yields …
Number of citations: 41 pubs.acs.org
CA Buehler, R Pruett - Journal of the American Chemical Society, 1951 - ACS Publications
… 3-Chloro-4-hydroxyphthalic Acid and its Derivatives … 3-Chloro-4-hydroxyphthalic Acid and its Derivatives … 3-Chloro-4-hydroxyphthalic Acid.—3-Chloro-4-methoxyphthalic acid, 2.3 g., …
Number of citations: 2 pubs.acs.org
J de Abajo, J de la Campa… - Die …, 1990 - Wiley Online Library
… Either aliphatic α,ω‐diacids were condensed with an acetylated diphenol derived from 4‐hydroxyphthalic acid and 4‐aminophenol, or aliphatic α,ω‐diacid dichlorides were condensed …
Number of citations: 75 onlinelibrary.wiley.com
HR Kricheldorf, G Schwarz, W Nowatzky - Polymer, 1989 - Elsevier
… Crude 4-hydroxyphthalic acid served as starting material for all derivatives of I studied in this work. By reaction of the crude dicarboxylic acid with acetic anhydride, pure 4-…
Number of citations: 38 www.sciencedirect.com
HR Kricheldorf, R Huner - Die Makromolekulare Chemie, Rapid …, 1990 - researchgate.net
… In the first part of this series ”) we have demonstrated that the diphenol prepared from 4-hydroxyphthalic acid and 4-aminophenol is an excellent mesogen when combined with aliphatic …
Number of citations: 48 www.researchgate.net
BF Taylor, DW Ribbons - Applied and environmental microbiology, 1983 - Am Soc Microbiol
… zoic acids were produced from 4-hydroxyphthalic acid. P. … and specifically decarboxylated 4-hydroxyphthalic acid to 3-… , and randomly decarboxylated 4-hydroxyphthalic acid. The …
Number of citations: 38 journals.asm.org
A Friedl, C Weizmann, M Wyler - Journal of the Chemical Society …, 1907 - pubs.rsc.org
… HYDROXYFLUORESCEIN mas first prepared by Baeyer (Ber., 1877, 10, 1079) from 4-hydroxyphthalic acid and was found to exhibit very little fluorescence ; the corresponding eosin …
Number of citations: 0 pubs.rsc.org
DE Bland, AF Logan - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… Permanganate oxidation of isolated p-coumaric lignin gave 4-hydroxybenzoic acid, 4-hydroxyisophthalic acid and small amounts of hydroxytrimesic acid and 4-hydroxyphthalic acid. …
Number of citations: 30 www.ncbi.nlm.nih.gov
S Sasaki, K Nakamura - Journal of Polymer Science: Polymer …, 1984 - Wiley Online Library
… However, we carried out a reaction of HFP trimers with 4-hydroxyphthalic acid, without taking advantage of the protection of carboxyl groups. As the result of a reaction in the presence …
Number of citations: 30 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.